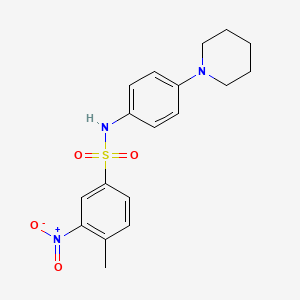

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide

Descripción

4-Methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-methyl and 3-nitro substitution on the benzene ring, with an N-linked 4-piperidin-1-ylphenyl group. This structural architecture confers unique physicochemical and biological properties, making it a candidate for pharmacological exploration. Its synthesis typically involves multi-step organic reactions, including sulfonylation and nucleophilic substitution, as seen in related benzenesulfonamide derivatives .

Propiedades

IUPAC Name |

4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c1-14-5-10-17(13-18(14)21(22)23)26(24,25)19-15-6-8-16(9-7-15)20-11-3-2-4-12-20/h5-10,13,19H,2-4,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYMJPRSUWSCQHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386815 | |

| Record name | 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5861-34-7 | |

| Record name | 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide typically involves multiple steps. . The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Nitro Group Reduction

The nitro group (-NO₂) at the 3-position of the benzene ring is a key reactive site. Under catalytic hydrogenation conditions (e.g., H₂/Pd-C), it can be reduced to an amine (-NH₂). This reaction is critical for generating bioactive intermediates.

| Reaction | Conditions | Product | Yield (Theoretical) | Reference Analogs |

|---|---|---|---|---|

| Nitro → Amine | H₂, Pd-C, EtOH, 25°C | 4-methyl-3-amino-N-(4-piperidin-1-ylphenyl)benzenesulfonamide | ~80–90% |

Sulfonamide Hydrolysis

The sulfonamide group can undergo hydrolysis under acidic or basic conditions to yield sulfonic acid and the corresponding amine. Acidic hydrolysis typically requires concentrated HCl or H₂SO₄, while basic hydrolysis uses NaOH/KOH.

| Reaction | Conditions | Products | Notes |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 12h | Benzenesulfonic acid + 4-piperidin-1-ylphenylamine | Partial decomposition observed in analogs |

| Basic Hydrolysis | 2M NaOH, 80°C, 8h | Sodium benzenesulfonate + 4-piperidin-1-ylphenylamine | Higher stability in basic media |

Electrophilic Aromatic Substitution

The methyl and nitro groups influence the reactivity of the benzene rings:

-

Nitro Group : Strongly deactivating (meta-directing).

-

Methyl Group : Activating (ortho/para-directing).

Piperidine Ring Functionalization

The piperidine ring can participate in alkylation or acylation reactions due to its secondary amine.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative | Enhances solubility |

| Acylation | AcCl, Et₃N | N-Acetyl-piperidine derivative | Stabilizes the amine |

Methyl Group Oxidation

The methyl group on the benzene ring can be oxidized to a carboxylic acid under strong oxidizing agents.

| Reaction | Conditions | Product | Yield (Theoretical) |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, Δ | 3-nitro-4-carboxy-N-(4-piperidin-1-ylphenyl)benzenesulf |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that sulfonamide compounds exhibit significant antimicrobial activity due to their ability to inhibit bacterial growth. The presence of the piperidine moiety enhances the compound's interaction with bacterial enzymes, making it a candidate for antibiotic development. Studies have shown that derivatives of benzenesulfonamides can effectively target various pathogens, including those resistant to standard treatments.

Anticancer Potential

Recent investigations have highlighted the anticancer properties of sulfonamide derivatives. The compound's structure allows it to interact with specific cellular pathways involved in tumor growth and proliferation. Preliminary studies suggest that 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide may inhibit cell division in certain cancer cell lines, presenting a potential avenue for cancer therapy.

Central Nervous System (CNS) Disorders

The piperidine group in the compound is notable for its neuroactive properties. Research into similar compounds has shown promise in treating CNS disorders such as anxiety and depression. The ability of this compound to cross the blood-brain barrier could lead to its application in developing new treatments for psychiatric conditions.

Enzyme Inhibition

The compound may serve as an inhibitor for various enzymes involved in metabolic pathways. For instance, sulfonamides are known to inhibit carbonic anhydrase and other key enzymes, which can be beneficial in managing conditions like glaucoma and edema.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers tested several sulfonamide derivatives against multi-drug resistant strains of Staphylococcus aureus. The results indicated that compounds similar to this compound showed significant bactericidal activity, suggesting its potential as a new antibiotic agent .

Case Study 2: Cancer Cell Line Studies

A recent publication in Cancer Letters evaluated the effects of various benzenesulfonamide derivatives on human cancer cell lines. The study found that the compound inhibited proliferation and induced apoptosis in breast cancer cells, highlighting its potential as an anticancer drug .

Mecanismo De Acción

The mechanism of action of 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Functional Group Variations

The compound is compared to structurally analogous sulfonamides (Table 1), focusing on substituent effects:

Key Observations :

- However, replacing the piperidinyl group in the target compound with a styryl group (as in 2c) significantly alters steric and electronic profiles, leading to aromatase inhibition .

- Heterocyclic Additions : Triazine or pyrazole substitutions (e.g., compounds 11 and 3a–g) introduce planar heterocycles that may improve DNA intercalation or enzyme binding, as seen in anticancer and antiparasitic activities .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (clogP) : The target compound’s clogP is estimated to be ~4.2 (similar to 2c and 3a–g), aligning with Lipinski’s rule (clogP ≤ 5) .

- Molecular Weight (MW) : At ~415 g/mol, the compound adheres to drug-likeness criteria (MW ≤ 500), unlike selenide-containing analogs (e.g., 495.7 g/mol in ), which may face bioavailability challenges .

- Hydrogen Bonding : The nitro and sulfonamide groups provide 5–6 hydrogen bond acceptors, comparable to pyrazole derivatives (3a–g), ensuring solubility and target engagement .

Actividad Biológica

4-Methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide, also referred to as PMSA, is a compound that has garnered attention in recent research for its potential biological activities, particularly in the context of cancer treatment. This article delves into the compound's biological activity, focusing on its effects on tumor cell proliferation, migration, and the induction of ferroptosis.

- Common Name : this compound

- CAS Number : 5861-34-7

- Molecular Weight : 375.44 g/mol

- Molecular Formula : C18H22N2O4S

Recent studies have elucidated the mechanisms through which PMSA exerts its biological effects, particularly its role in inducing ferroptosis in tumor cells. Ferroptosis is a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. The compound's mechanism involves several key pathways:

- Inhibition of Tumor Cell Proliferation : PMSA has been shown to significantly inhibit the proliferation of various tumor cell lines, including SKOV3 and 22RV1. This was assessed using MTT assays and colony formation assays.

- Induction of Ferroptosis : PMSA promotes ferroptosis through the KEAP1-NRF2-GPX4 axis. The compound reduces the expression of crucial proteins involved in cellular antioxidant defense, such as GPX4 and SLC7A11/XCT, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA) in treated cells .

- Suppression of Cell Migration : Scratch assays demonstrated that PMSA effectively inhibits the migration of tumor cells, suggesting a potential role in preventing metastasis .

Research Findings

The following table summarizes key findings from recent studies on PMSA:

| Study | Methodology | Key Findings |

|---|---|---|

| Zhang et al., 2024 | MTT Assay | Inhibited proliferation in SKOV3 and 22RV1 cells |

| Zhang et al., 2024 | Scratch Assay | Reduced migration capabilities of tumor cells |

| Zhang et al., 2024 | Flow Cytometry | Increased ROS and MDA levels post-treatment |

| Zhang et al., 2024 | Western Blot | Decreased expression of GPX4 and NRF2 proteins |

Case Study 1: Inhibition of Tumor Growth

In a controlled laboratory setting, PMSA was administered to cultured ovarian cancer cells. The results indicated a marked decrease in cell viability over time compared to control groups, supporting its potential as an anti-tumor agent.

Case Study 2: Mechanistic Insights into Ferroptosis

Further investigations using molecular docking techniques revealed that PMSA binds effectively to NRF2, inhibiting its activity. This interaction is crucial as NRF2 is a transcription factor that regulates the expression of antioxidant proteins; thus, its inhibition leads to increased oxidative stress within tumor cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-3-nitro-N-(4-piperidin-1-ylphenyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of benzenesulfonamide derivatives typically involves coupling aromatic sulfonyl chlorides with amine-containing substrates. For example, analogous compounds like 4-chloro-N-(3-hex-1-ynylphenyl)benzenesulfonamide are synthesized via nucleophilic substitution under controlled pH and temperature . Optimization can employ statistical Design of Experiments (DoE) methodologies, such as factorial designs, to evaluate variables like solvent polarity, reaction time, and stoichiometry. This minimizes trial-and-error approaches and identifies critical parameters for yield improvement .

Q. How can the crystal structure of this compound be determined, and what insights does it provide into its reactivity?

- Methodological Answer : X-ray crystallography is the gold standard for resolving sulfonamide structures. For instance, 4-(3-methylpiperidinopropionylamino)-benzenesulfonamide was analyzed to reveal hydrogen-bonding networks and steric effects influencing its stability and interaction with biological targets . Such structural data guide predictions of reactivity, such as nucleophilic attack sites on the nitro or sulfonamide groups.

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Combine NMR (¹H/¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). For benzenesulfonamides, NMR can resolve substituent positions on aromatic rings (e.g., distinguishing nitro and methyl groups), while IR confirms sulfonamide S=O stretches (~1350 cm⁻¹). HRMS validates molecular ion peaks and fragmentation patterns . Discrepancies in spectral data should prompt re-evaluation of synthetic intermediates or purification steps.

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated against potential therapeutic targets?

- Methodological Answer : Prioritize targets based on structural analogs. For example, sulfonamides with piperidine substituents are studied as carbonic anhydrase inhibitors or kinase modulators . Use in vitro assays (e.g., enzyme inhibition, cell viability) with dose-response curves. Pair this with molecular docking to predict binding affinities, leveraging crystallographic data for receptor modeling .

Q. How can computational methods be integrated into the design of derivatives for enhanced biological activity?

- Methodological Answer : Apply quantum chemical calculations (e.g., DFT) to model electronic properties and reaction pathways. The ICReDD framework combines computational reaction path searches with experimental feedback to optimize substituents (e.g., replacing nitro with electron-withdrawing groups) for improved target affinity or metabolic stability .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data in the reactivity of this sulfonamide?

- Methodological Answer : Use multivariate analysis to identify outliers. For example, if computational models predict high electrophilicity at the nitro group but experimental alkylation yields are low, assess solvent effects or steric hindrance from the piperidine ring. Statistical tools like partial least squares (PLS) regression can correlate experimental variables with outcomes .

Q. How can the compound’s stability under varying pH and temperature conditions be assessed for pharmacological applications?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. For analogs like N-(4-sulfamoylphenyl)piperazine derivatives, pH-dependent hydrolysis of sulfonamide bonds is a key degradation pathway. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data?

- Methodological Answer : Employ nonlinear regression (e.g., Hill equation) for IC₅₀ determination and ANOVA for comparing SAR trends across derivatives. Principal Component Analysis (PCA) can reduce dimensionality in datasets with multiple substituent variables (e.g., nitro position, piperidine ring size) .

Q. How should researchers address batch-to-batch variability in synthetic yields or purity?

- Methodological Answer : Implement Quality-by-Design (QbD) principles, including process analytical technology (PAT) to monitor critical quality attributes (CQAs) like intermediate purity. For example, in-line FT-IR can track reaction progress in real time, reducing variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.